Cas no 1036990-62-1 (3-Iodo-imidazo1,2-apyridine-7-carboxamide)

Product Description: This technical introduction focuses on 3-Iodo-imidazo\[1,2\]-apyridine-7-carboxamide. This heterocyclic compound features an imidazo\[1,2\]-apyridine core fused with carboxamide functionality at position 7 and an iodine substituent at position 3. The strategic placement of the iodo group provides a valuable site for further functionalization via transition-metal catalyzed coupling reactions (e.g., Suzuki-Miyaura or Friedel-Crafts alkylation). Simultaneously, the adjacent carboxamide moiety offers potential for nucleophilic substitution or other transformations directly impacting adjacent atoms within the fused system. Collectively, these structural features position this molecule as a potentially versatile synthetic intermediate for constructing complex molecular architectures relevant to pharmaceuticals and agrochemical discovery pathways.
3-Iodo-imidazo1,2-apyridine-7-carboxamide structure
1036990-62-1 structure
Product name:3-Iodo-imidazo1,2-apyridine-7-carboxamide
CAS No:1036990-62-1
MF:C8H6IN3O
MW:287.057213306427
MDL:MFCD12400827
CID:2858011
PubChem ID:57497694

3-Iodo-imidazo1,2-apyridine-7-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-Iodoimidazo[1,2-a]pyridine-7-carboxamide
    • IMidazo[1,2-a]pyridine-7-carboxaMide, 3-iodo-
    • CS-0365910
    • 1036990-62-1
    • F18703
    • SCHEMBL557149
    • 3-Iodo-imidazo1,2-apyridine-7-carboxamide
    • MDL: MFCD12400827
    • Inchi: InChI=1S/C8H6IN3O/c9-6-4-11-7-3-5(8(10)13)1-2-12(6)7/h1-4H,(H2,10,13)
    • InChI Key: CXWXFNIIEPKKDG-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 286.95556Da
  • Monoisotopic Mass: 286.95556Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 60.4Ų

3-Iodo-imidazo1,2-apyridine-7-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D782709-250mg
Imidazo[1,2-a]pyridine-7-carboxamide, 3-iodo-
1036990-62-1 95%
250mg
$180 2024-07-28
TRC
I706593-50mg
3-Iodo-imidazo[1,2-a]pyridine-7-carboxamide
1036990-62-1
50mg
$ 115.00 2022-06-04
TRC
I706593-100mg
3-Iodo-imidazo[1,2-a]pyridine-7-carboxamide
1036990-62-1
100mg
$ 185.00 2022-06-04
eNovation Chemicals LLC
D782709-250mg
Imidazo[1,2-a]pyridine-7-carboxamide, 3-iodo-
1036990-62-1 95%
250mg
$180 2025-02-19
Chemenu
CM268960-1g
3-Iodoimidazo[1,2-a]pyridine-7-carboxamide
1036990-62-1 95%
1g
$402 2021-08-18
Chemenu
CM268960-1g
3-Iodoimidazo[1,2-a]pyridine-7-carboxamide
1036990-62-1 95%
1g
$*** 2023-04-03
Apollo Scientific
OR305172-250mg
3-Iodoimidazo[1,2-a]pyridine-7-carboxamide
1036990-62-1
250mg
£140.00 2024-05-26
TRC
I706593-10mg
3-Iodo-imidazo[1,2-a]pyridine-7-carboxamide
1036990-62-1
10mg
$ 50.00 2022-06-04
Alichem
A029183499-1g
3-Iodoimidazo[1,2-a]pyridine-7-carboxamide
1036990-62-1 95%
1g
$425.70 2023-09-04
eNovation Chemicals LLC
D782709-1g
Imidazo[1,2-a]pyridine-7-carboxamide, 3-iodo-
1036990-62-1 95%
1g
$370 2024-07-28

Additional information on 3-Iodo-imidazo1,2-apyridine-7-carboxamide

Professional Introduction to Compound with CAS No. 1036990-62-1 and Product Name: 3-Iodo-imidazo1,2-apyridine-7-carboxamide

The compound with the CAS number 1036990-62-1 and the product name 3-Iodo-imidazo1,2-apyridine-7-carboxamide represents a significant advancement in the field of medicinal chemistry. This heterocyclic compound has garnered considerable attention due to its unique structural features and promising biological activities. The presence of both iodine and amide functional groups in its molecular framework makes it a versatile scaffold for further chemical modifications and biological evaluations.

Recent research has highlighted the potential of 3-Iodo-imidazo1,2-apyridine-7-carboxamide as a key intermediate in the synthesis of novel pharmaceutical agents. Its imidazo[1,2-a]pyridine core is a well-documented motif in drug discovery, known for its ability to interact with various biological targets. The introduction of an iodine atom at the 3-position enhances its reactivity, making it an attractive candidate for palladium-catalyzed cross-coupling reactions, which are widely employed in the construction of complex molecular architectures.

One of the most compelling aspects of this compound is its utility in the development of small-molecule inhibitors targeting enzymes involved in critical cellular pathways. For instance, studies have demonstrated its efficacy in modulating kinases and other protein kinases, which play pivotal roles in cancer progression and inflammatory diseases. The amide group at the 7-position provides a handle for further derivatization, allowing chemists to fine-tune the pharmacokinetic properties of potential drug candidates.

The synthesis of 3-Iodo-imidazo1,2-apyridine-7-carboxamide involves multi-step organic transformations that showcase the ingenuity of modern synthetic methodologies. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the imidazo[1,2-a]pyridine ring system. Subsequent functionalization at the 3-position with an iodine atom is achieved through halogenation reactions, which can be selectively carried out using reagents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).

Once the iodinated intermediate is obtained, the introduction of the amide group at the 7-position is performed using standard amide coupling techniques. Reagents like carbodiimides (e.g., DCC or EDC) or coupling catalysts such as HATU or PyBOP are commonly employed to facilitate this transformation. The resulting 3-Iodo-imidazo1,2-apyridine-7-carboxamide can then be isolated and purified using techniques such as column chromatography or recrystallization.

In terms of biological activity, preliminary studies have revealed that 3-Iodo-imidazo1,2-apyridine-7-carboxamide exhibits notable inhibitory effects on certain enzymes associated with metabolic disorders. Its ability to bind to these targets with high affinity suggests that it may serve as a lead compound for the development of therapeutic agents aimed at regulating glucose metabolism and lipid biosynthesis. Additionally, its potential role in modulating immune responses has been explored, indicating its relevance in immunomodulatory drug discovery.

The structural versatility of 3-Iodo-imidazo1,2-apyridine-7-carboxamide also makes it a valuable tool for medicinal chemists seeking to explore new chemical space. By employing transition-metal-catalyzed reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, this compound can be transformed into a diverse array of derivatives with tailored biological properties. Such modifications are essential for optimizing drug-like characteristics, including solubility, bioavailability, and metabolic stability.

Recent advances in computational chemistry have further enhanced the utility of 3-Iodo-imidazo1,2-apyridine-7-carboxamide in drug design. Molecular modeling studies have been conducted to predict its binding interactions with target proteins, providing insights into how structural modifications might improve its pharmacological profile. These computational approaches complement experimental efforts by allowing researchers to rapidly screen large libraries of derivatives and identify promising candidates for further investigation.

The growing interest in 3-Iodo-imidazo1,2-apyridine-7-carboxamide underscores its significance as a building block in modern drug discovery. Its unique combination of structural features and functional groups positions it as a versatile scaffold for developing innovative therapeutic agents across multiple disease areas. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone of medicinal chemistry investigations in the coming years.

Recommend Articles

Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd